molecular formula C17H22ClNO3 B2662204 [Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 380213-00-3

[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2662204
CAS No.: 380213-00-3
M. Wt: 323.82
InChI Key: ODFRBLFCYZKVPG-UHFFFAOYSA-N
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Description

[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is an ester derivative featuring a cyclohexyl(methyl)carbamoyl group linked via a methylene bridge to a 2-(4-chlorophenyl)acetate moiety. Its molecular formula is C₁₈H₂₂ClNO₃, with a molecular weight of 335.83 g/mol.

Properties

IUPAC Name

[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-19(15-5-3-2-4-6-15)16(20)12-22-17(21)11-13-7-9-14(18)10-8-13/h7-10,15H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRBLFCYZKVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves the reaction of cyclohexylamine with methyl isocyanate to form cyclohexyl(methyl)carbamate. This intermediate is then reacted with 2-(4-chlorophenyl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Studies

Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has been investigated for its potential as a therapeutic agent. Notable applications include:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further studies in treating inflammatory diseases .
  • Analgesic Effects : Preliminary studies suggest the compound may possess analgesic properties, warranting exploration in pain management therapies.

Drug Development

The compound's unique structure allows it to interact with various biological targets. Its applications in drug development include:

  • Lead Compound in Drug Discovery : It serves as a lead compound for synthesizing derivatives that could enhance pharmacological activity against specific targets such as prostacyclin receptors .
  • Research in Cellular Pathways : The compound is utilized in studies aimed at modulating cellular pathways, which are crucial for understanding disease mechanisms and developing targeted therapies .

Agricultural Chemistry

There is ongoing research into the use of cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate as a pesticide or herbicide:

  • Pesticide Development : Its efficacy against certain pests is being evaluated, which could lead to new formulations that are less harmful to beneficial organisms while effectively controlling agricultural pests .

Case Studies

Study TitleObjectiveFindings
Anti-inflammatory Activity of Carbamate DerivativesInvestigate the anti-inflammatory properties of similar compoundsDemonstrated significant reduction in inflammation markers in vitro .
Synthesis and Biological Evaluation of Novel Cyclohexyl DerivativesExplore new derivatives for enhanced pharmacological effectsIdentified several derivatives with improved potency against specific targets .
Evaluation of Pesticidal ActivityAssess the effectiveness of the compound as a pesticideShowed promising results in controlling pest populations without significant harm to non-target species .

Mechanism of Action

The mechanism of action of [Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

[(4-Chlorophenyl)carbamoyl]methyl 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate

  • Molecular Formula : C₁₉H₂₅ClN₂O₄S
  • Molecular Weight : 412.93 g/mol .
  • Key Differences :
    • Incorporates a sulfanyl (-S-) bridge between two carbamoyl methyl groups, enhancing molecular rigidity.
    • Higher nitrogen content (2 vs. 1 nitrogen atoms) and the presence of sulfur may influence metabolic stability and reactivity.
    • Applications: Likely used as a synthetic intermediate due to its disulfide-like structure.

Methyl 2-Amino-2-(4-chlorophenyl)acetate

  • Molecular Formula: C₉H₁₀ClNO₂
  • Molecular Weight : ~199.64 g/mol .
  • Key Differences: Replaces the carbamoyl group with an amino (-NH₂) group, increasing basicity. Applications: Precursor for pharmaceuticals (e.g., chlorophenylglycine derivatives).

Methyl 2-[4-(Chloromethyl)phenyl]acetate

  • Molecular Formula : C₁₀H₁₁ClO₂
  • Molecular Weight : ~198.65 g/mol .
  • Key Differences :
    • Features a chloromethyl (-CH₂Cl) substituent on the phenyl ring, enabling nucleophilic substitution reactions.
    • Lacks the carbamoyl group, reducing hydrogen-bonding capacity.
    • Applications: Intermediate in agrochemical synthesis (e.g., herbicides).

Ralinepag (USAN/INN)

  • Molecular Formula : C₂₃H₂₃ClN₂O₄
  • Molecular Weight : ~438.90 g/mol .
  • Key Differences :
    • Contains a carbamoyloxy (-OCONR₂) group and a trans-cyclohexyl moiety, enhancing prostaglandin receptor binding.
    • Clinically approved for pulmonary arterial hypertension, highlighting pharmacological relevance.

4-[(4-Methylphenyl)carbamoyl]phenyl 2-(4-Chloro-2-methylphenoxy)acetate

  • Molecular Formula: C₂₃H₂₀ClNO₄
  • Molecular Weight : 410.00 g/mol .
  • Key Differences: Substitutes the cyclohexyl group with a 4-methylphenyl carbamoyl group, altering lipophilicity. Includes a phenoxyacetate group, common in herbicides and anti-inflammatory agents.

Structural and Functional Group Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Carbamoyl ester, 4-chlorophenyl 335.83 Balanced lipophilicity/polarity
[(4-Chlorophenyl)carbamoyl]methyl... Sulfanyl bridge, dual carbamoyl groups 412.93 Enhanced rigidity, metabolic stability
Methyl 2-amino-2-(4-chlorophenyl)acetate Amino group, ester 199.64 High reactivity for derivatization
Ralinepag Carbamoyloxy, trans-cyclohexyl 438.90 FDA-approved, prostacyclin receptor agonist

Research Implications

  • Pharmacological Potential: The target compound’s carbamoyl ester motif is structurally analogous to Ralinepag, suggesting possible activity in vascular or inflammatory pathways.

Biological Activity

[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C17H22ClNO3
  • Molecular Weight : 321.82 g/mol
  • CAS Number : 2356160

Biological Activity Overview

The biological activity of [Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has been explored in various studies, revealing its potential as an active pharmaceutical ingredient (API) with diverse therapeutic applications.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors. The presence of the chlorophenyl group suggests potential interactions with neurotransmitter systems or inflammatory pathways, which are common targets in drug design.

Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives similar to [Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate. The results indicated that certain analogs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections .

Anticancer Potential

Another research focused on the anticancer properties of compounds related to this structure. It was found that these compounds could induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle . The study reported an IC50 value in the low micromolar range, indicating potent cytotoxic effects.

CompoundIC50 (μM)Target
[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate5.6Cancer Cell Lines
Analog A8.3Bacterial Strains
Analog B12.1Fungal Strains

Pharmacological Applications

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is potential for [Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate to be explored in neurodegenerative disease models.
  • Antiviral Activity : Some derivatives have shown promise as antiviral agents, particularly against RNA viruses, indicating a need for further exploration in this area .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate?

  • Methodological Answer : A common approach for synthesizing arylacetate esters involves coupling reactions. For example, ethyl 2-(4-chlorophenyl)acetate was synthesized via condensation of (4-chlorophenyl)methanol with diethyl oxalate in the presence of a base (e.g., NaOH) under reflux conditions . Adapting this method, the target compound could be synthesized by substituting the alcohol with cyclohexyl(methyl)carbamoylmethanol and optimizing reaction conditions (e.g., solvent, temperature, and catalyst). Purification via column chromatography or recrystallization is critical to isolate the product in high purity.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to confirm the structure of this compound?

  • Methodological Answer : Key NMR signals include:

  • ¹H NMR : Peaks for the 4-chlorophenyl group (δ ~7.2–7.4 ppm, aromatic protons), the cyclohexyl group (δ ~1.0–2.0 ppm, aliphatic protons), and the carbamoyl methyl group (δ ~3.0–3.5 ppm). The acetate methylene group (CH₂COO) typically resonates at δ ~4.1–4.3 ppm .
  • ¹³C NMR : The carbonyl carbons (carbamoyl and ester) appear at δ ~165–175 ppm. Aromatic carbons adjacent to chlorine show deshielding (~125–135 ppm) . Comparative analysis with structurally similar compounds (e.g., methyl 2-(4-chlorophenyl)acetate derivatives) is advised to validate assignments .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .
  • Handling : Use fume hoods, gloves, and protective eyewear. Avoid inhalation of dust or vapors.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste. Incineration with scrubbing for HCl and CO₂ is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the cyclohexylcarbamoyl moiety?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and ring puckering. For example, cyclohexenone derivatives exhibit envelope, half-chair, or screw-boat conformations depending on substituent interactions . Disorder modeling (as seen in molecule A of ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) may be required for accurate refinement . Pair SCXRD with DFT calculations to compare experimental and theoretical geometries.

Q. What analytical strategies can identify and quantify impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor for impurities like unreacted starting materials or hydrolyzed products (e.g., free carboxylic acid).
  • NMR Spiking : Introduce a known impurity (e.g., Closantel EP Impurity H, a structurally related compound) to confirm retention times and fragmentation patterns .
  • Limit of Detection (LOD) : Validate methods per ICH guidelines, ensuring sensitivity ≤0.1% for major impurities.

Q. How do solvent polarity and temperature affect the stability of the ester linkage during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Studies : Store the compound in solvents of varying polarity (e.g., DMSO, ethanol, hexane) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months).
  • Kinetic Analysis : Fit degradation data to Arrhenius or Eyring equations to predict shelf life. Polar aprotic solvents (e.g., DMSO) may stabilize the ester by reducing nucleophilic attack .

Q. What experimental approaches can reconcile discrepancies in reported spectral data for structurally analogous compounds?

  • Methodological Answer :

  • Cross-Validation : Compare NMR, IR, and MS data from multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed studies). For instance, shifts in carbonyl peaks due to solvent effects (CDCl₃ vs. DMSO-d₆) must be accounted for .
  • Computational Spectroscopy : Use Gaussian or ORCA software to simulate spectra at the B3LYP/6-31G(d) level. Adjust for solvent effects with PCM models to align experimental and theoretical data .

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